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Cat. No.: B237572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Azido-NAD (Nicotinamide 2-

azidoadenine dinucleotide), a photoactive analog of NAD+, as a powerful probe for elucidating

enzyme dynamics, identifying target proteins, and investigating complex biological signaling

pathways. This document provides a comprehensive overview of its mechanism of action,

quantitative binding data, detailed experimental protocols, and visualizations to facilitate its

effective use in research and drug development.

Introduction to 2-Azido-NAD as a Molecular Probe
2-Azido-NAD is a versatile chemical tool designed to mimic the natural cofactor NAD+ in

biological systems. Its key feature is the presence of an azide (-N₃) group at the 2-position of

the adenine ring. This modification has two primary advantages:

Photoaffinity Labeling: Upon irradiation with ultraviolet (UV) light, the aryl azide group is

converted into a highly reactive nitrene intermediate. This nitrene can then form a stable

covalent bond with nearby amino acid residues within the enzyme's active site or binding

pocket, allowing for the permanent "tagging" of interacting proteins.

Minimal Steric Hindrance: The small size of the azide group generally results in minimal

perturbation of the molecule's ability to bind to NAD+-dependent enzymes, often with

affinities comparable to the natural cofactor.
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These properties make 2-Azido-NAD an invaluable probe for:

Identifying novel NAD+-binding proteins: By covalently labeling interacting partners in

complex biological mixtures, 2-Azido-NAD facilitates the discovery of previously unknown

enzymes and proteins that utilize NAD+.

Mapping enzyme active sites: The site of covalent attachment can be identified through

techniques like mass spectrometry, providing precise information about the amino acid

residues involved in NAD+ binding.

Studying enzyme dynamics: The azide group serves as a vibrational probe in two-

dimensional infrared (2D IR) spectroscopy, enabling the study of enzyme active-site

dynamics on femtosecond to picosecond timescales.[1]

Investigating signaling pathways: 2-Azido-NAD can be used to probe the activity and

interactions of key enzymes in NAD+-dependent signaling cascades, such as those involving

sirtuins and poly(ADP-ribose) polymerases (PARPs).

Quantitative Data: Binding Affinities and Kinetic
Parameters
The effectiveness of 2-Azido-NAD as a probe is underscored by its ability to bind to a range of

NAD+-dependent enzymes with affinities often similar to the native cofactor, NAD+. The

following table summarizes key quantitative data from the literature.
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Enzyme
Organism/Sou
rce

Parameter Value Comments

Dehydrogenases

Glutamate

Dehydrogenase

(GDH)

Bovine Liver

Apparent

Dissociation

Constant (Kd)

10 µM and 40

µM

Two apparent

dissociation

constants

suggest negative

cooperative

interaction

between

subunits.[2][3][4]

Apparent

Dissociation

Constant (Kd) for

NAD+

(protection)

< 5 µM and 25

µM

NAD+ protects

against

photoincorporatio

n of 2-Azido-

NAD+.[2][3][4]

Formate

Dehydrogenase

(FDH)

Candida boidinii
Dissociation

Constant (Kd)

~5-300 µM

(binary complex)

2-Azido-NAD+

acts as a

substrate.[1]

Malate

Dehydrogenase

(MDH)

Sus scrofa

(Porcine)

Inhibition

Constant (Ki)
83 µM

2-Azido-NAD+

acts as a

competitive

inhibitor. This

value is

comparable to

the Km of NAD+

(140 µM) for the

same enzyme.[1]

Glucose

Dehydrogenase

(GDH)

Bacillus

megaterium

Dissociation

Constant (Kd)

300 µM 2-Azido-NAD+

acts as a

substrate. The

dissociation

constant is

similar to that of
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NAD+ (600 µM).

[1]

ADP-

Ribosyltransferas

es

PARP-1
Human (HEK

293T cell lysate)

Labeling

detected
Not quantified

Labeled by a

clickable

photoaffinity

NAD+ probe (2-

ad-BAD), which

is structurally

related to 2-

Azido-NAD.[2]

PARP-10
Human (HEK

293T cell lysate)

Labeling

detected
Not quantified

Labeled by 2-ad-

BAD.[2]

Sirtuins

SIRT1 Human
Potential for

interaction
Not quantified

PARP-1

inhibition, which

increases NAD+

availability, leads

to higher SIRT1

activity,

suggesting a role

for NAD+

analogs in

studying this

crosstalk.[5]

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-Azido-NAD and its

application in photoaffinity labeling and proteomic analysis.

Synthesis of 2-Azido-NAD
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The synthesis of 2-Azido-NAD can be achieved through the chemical coupling of 2-azido-AMP

and nicotinamide mononucleotide (NMN). A common method involves the use of a condensing

agent like dicyclohexylcarbodiimide (DCC) in a suitable solvent. For radioactive labeling, [³²P]2-

azido-AMP can be utilized.[2][3][4]

Materials:

2-Azido-AMP (or [³²P]2-azido-AMP)

Nicotinamide mononucleotide (NMN)

Dicyclohexylcarbodiimide (DCC)

Anhydrous pyridine

Anhydrous solvents (e.g., DMF)

HPLC system for purification

Procedure:

Dissolve 2-Azido-AMP and a molar excess of NMN in anhydrous pyridine.

Add DCC to the solution and stir the reaction mixture at room temperature in the dark for 24-

48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Upon completion, quench the reaction by adding a small amount of water.

Remove the solvent under reduced pressure.

Resuspend the residue in water and filter to remove the dicyclohexylurea byproduct.

Purify the crude 2-Azido-NAD using a suitable HPLC system (e.g., a C18 reverse-phase

column with a triethylammonium bicarbonate buffer gradient).

Lyophilize the purified fractions to obtain 2-Azido-NAD as a solid.
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Confirm the identity and purity of the product using mass spectrometry and NMR

spectroscopy.

Photoaffinity Labeling of Target Proteins
This protocol outlines the general steps for using 2-Azido-NAD to covalently label NAD+-

binding proteins in a biological sample.

Materials:

Purified enzyme or cell lysate

2-Azido-NAD (radiolabeled or with a clickable tag for subsequent detection)

UV irradiation source (e.g., a handheld UV lamp at 254 nm or a crosslinker)

Reaction buffer (e.g., phosphate-buffered saline, Tris-HCl)

SDS-PAGE reagents

Detection method (autoradiography for radiolabeled probes, or reagents for click chemistry if

using a tagged probe)

Procedure:

Incubation: Mix the protein sample (purified enzyme or cell lysate) with 2-Azido-NAD in a

suitable reaction buffer. The optimal concentration of 2-Azido-NAD should be determined

empirically but is often in the low micromolar range.[3][4] Incubate the mixture on ice for a

sufficient time to allow for binding (e.g., 5-15 minutes).

Competition Control (Optional but Recommended): To demonstrate specificity, prepare a

parallel sample containing a molar excess of native NAD+ in addition to 2-Azido-NAD. The

presence of the natural ligand should compete for binding and reduce the photoincorporation

of the probe.

UV Irradiation: Place the samples on ice and irradiate with UV light. The irradiation time and

distance from the UV source need to be optimized for each experimental setup to maximize
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labeling efficiency while minimizing protein damage. A typical starting point is irradiation at

254 nm for 1-5 minutes.

Quenching: After irradiation, the reaction is effectively quenched as the highly reactive

nitrene will have already reacted.

Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat to denature the

proteins, and resolve the proteins by SDS-PAGE.

Detection:

Radiolabeled Probe: Dry the gel and expose it to X-ray film for autoradiography to

visualize the labeled proteins.

Clickable Probe: If a 2-Azido-NAD analog with a clickable handle (e.g., an alkyne) was

used, the gel can be subjected to a click reaction with a fluorescently tagged azide to

visualize the labeled proteins using a gel imager.

Identification of Labeled Proteins and Peptides by Mass
Spectrometry
This protocol describes a general workflow for identifying the proteins labeled by 2-Azido-NAD
and mapping the site of covalent attachment.

Materials:

Labeled protein sample (from the photoaffinity labeling experiment)

Reagents for in-gel or in-solution digestion (e.g., trypsin)

LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer)

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

Protein Digestion:
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In-gel digestion: Excise the protein band of interest from the SDS-PAGE gel, destain,

reduce, alkylate, and digest with a protease such as trypsin.

In-solution digestion: For complex mixtures, perform the reduction, alkylation, and

digestion steps in solution.

Peptide Extraction and Cleanup: Extract the resulting peptides from the gel slices or clean up

the in-solution digest using a C18 desalting column.

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent

acquisition mode to acquire both MS and MS/MS spectra.

Data Analysis:

Search the acquired MS/MS data against a relevant protein database using a search

engine like Sequest or Mascot.

To identify the labeled peptide, include a variable modification in the search parameters

corresponding to the mass of the remnant of the 2-Azido-NAD probe after covalent

attachment and fragmentation.

The identification of a peptide with this specific mass modification confirms it as the site of

labeling. Manual validation of the MS/MS spectrum is recommended to confirm the

assignment.[6]

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the use of 2-Azido-NAD.

Mechanism of Photoaffinity Labeling
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Photoactivation and Covalent Bonding

2-Azido-NAD
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Click to download full resolution via product page

Caption: Mechanism of 2-Azido-NAD photoaffinity labeling.

Experimental Workflow for Target Identification
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Start:
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Caption: Workflow for identifying protein targets of 2-Azido-NAD.
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Probing the PARP-Sirtuin Signaling Crosstalk

DNA Damage
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Caption: Using 2-Azido-NAD to probe the PARP-Sirtuin axis.
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Applications in Drug Development
The unique properties of 2-Azido-NAD make it a valuable tool in the drug development

pipeline:

Target Deconvolution: For novel drug candidates that modulate NAD+ metabolism, 2-Azido-
NAD can be used in competitive binding and photoaffinity labeling experiments to identify

their specific molecular targets.

Off-Target Profiling: By identifying all proteins that interact with this NAD+ analog,

researchers can gain insights into the potential off-target effects of NAD-mimetic drugs,

contributing to a more comprehensive safety and selectivity profile.

Structure-Activity Relationship (SAR) Studies: 2-Azido-NAD can be used as a reference

compound to understand how modifications to the NAD+ scaffold affect binding to target

enzymes, thereby guiding the design of more potent and selective inhibitors or activators.

Elucidating Mechanisms of Action: By identifying the direct targets of a drug and the

downstream signaling events affected, 2-Azido-NAD can help to elucidate the precise

mechanism by which a therapeutic agent exerts its effects.

Conclusion
2-Azido-NAD is a robust and versatile molecular probe that offers researchers a powerful

approach to investigate the complex roles of NAD+-dependent enzymes in cellular physiology

and disease. Its utility in photoaffinity labeling for target identification, coupled with its

application as a vibrational probe for studying enzyme dynamics, provides a multi-faceted tool

for both basic research and translational drug discovery. The methodologies and data

presented in this guide are intended to provide a solid foundation for the successful application

of 2-Azido-NAD in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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